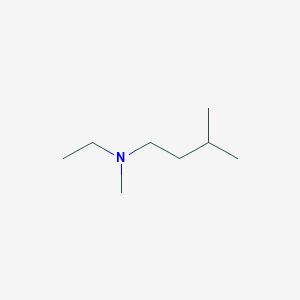![molecular formula C22H16O4S2 B14235047 5,5'-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) CAS No. 225220-32-6](/img/structure/B14235047.png)
5,5'-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene core linked to two dihydrothieno[3,4-b][1,4]dioxine moieties, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) typically involves multi-step organic reactions. One common method includes the coupling of naphthalene derivatives with dihydrothieno[3,4-b][1,4]dioxine units under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including solution-based n-doping and polymerization processes. These methods are optimized for scalability and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
5,5’-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Various substituents can replace hydrogen atoms in the compound, facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene diimide derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
5,5’-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, including organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism by which 5,5’-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s high electron affinity and mobility make it an effective electron acceptor in organic electronic devices. It facilitates charge transport by reducing the electron hopping distance and minimizing structural rearrangement during electron transfer .
Comparison with Similar Compounds
Similar Compounds
Poly(3,4-ethylenedioxythiophene) (PEDOT): Known for its high conductivity and stability.
Poly(naphthalenediimide-bithiophene) (pNDI-2T): Exhibits high electron mobility and is used in field-effect transistors
Uniqueness
5,5’-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) stands out due to its unique combination of naphthalene and dihydrothieno[3,4-b][1,4]dioxine units, which confer distinct electronic properties. This makes it particularly suitable for applications in organic electronics and advanced material synthesis .
Properties
CAS No. |
225220-32-6 |
|---|---|
Molecular Formula |
C22H16O4S2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-[6-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)naphthalen-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C22H16O4S2/c1-3-15(21-19-17(11-27-21)23-5-7-25-19)10-14-2-4-16(9-13(1)14)22-20-18(12-28-22)24-6-8-26-20/h1-4,9-12H,5-8H2 |
InChI Key |
OQKRROFKBHQEDV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(SC=C2O1)C3=CC4=C(C=C3)C=C(C=C4)C5=C6C(=CS5)OCCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide](/img/structure/B14234968.png)
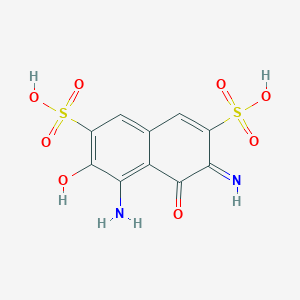
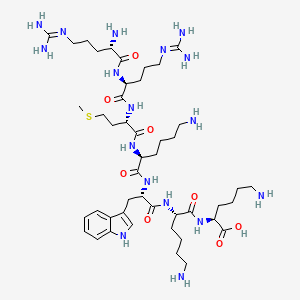
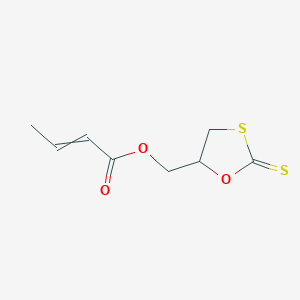
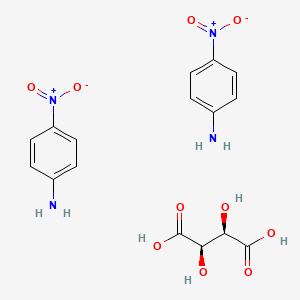
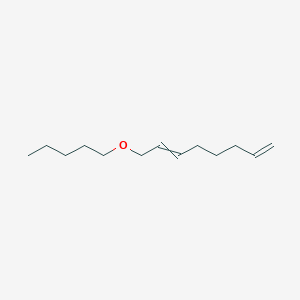
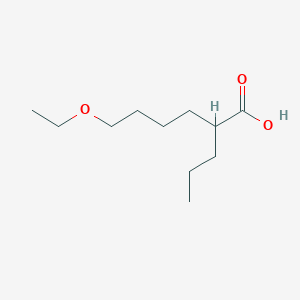
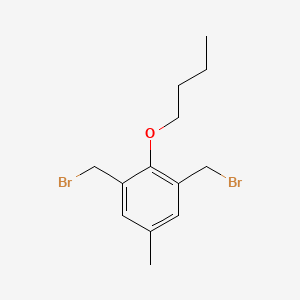

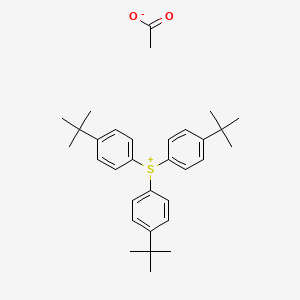
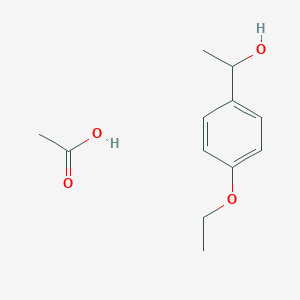
![Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14235027.png)

